Cas no 83-40-9 (3-Methylsalicylic acid)

3-methylsalicylic acid is a salicylic acid derivative, which acts on human plasma and has significant fibrinolytic activity by activating the fibrinolytic system
3-Methylsalicylic acid structure
3-Methylsalicylic acid structure
3-Methylsalicylic acid
83-40-9
C8H8O3
152.147322654724
MFCD00002448
34290
6738

3-Methylsalicylic acid Properties

Names and Identifiers

    • 3-Methylsalicylic acid
    • 2-Hydroxy-3-methylbenzoic acid
    • o-Cresotic acid
    • 2-hydroxy-m-toluic acid
    • Cresotic acid
    • o-Kresotinic Acid
    • 3-Methyl Salicylic A
    • 2-ANISIC ACID
    • 2-carboxy-6-methylphenol
    • 3-MS
    • cresotinicacid
    • Hydroxytoluic
    • Hydroxytoluic acid
    • o-cresotinic
    • o-Cresotinic acid
    • Benzoic acid, 2-hydroxy-3-methyl-
    • o-Homosalicylic acid
    • 2,3-Cresotic acid
    • 2,3-Cresotinic acid
    • Cresotinic acid
    • Homosalicylic acid
    • 3-Methyl-2-hydroxybenzoic acid
    • Hydroxytoluylsaeure
    • 3-cresotinic acid
    • 3-Methylsalicylsaeure
    • Acido hidroxitoluico
    • 2-Hydroxy-3-methyl-benzoic acid
    • Acido ortocresotinico
    • Acide hydroxytoluique
    • Acidum hydroxitoluicum
    • Aci
    • DTXCID7018686
    • KBio3_001594
    • 83-40-9
    • 3-methyl salicylic acid
    • CCG-38951
    • NSC 17561
    • 2-hydroxy-3-methyl benzoic acid
    • Acide hydroxytoluique [INN-French]
    • Q27109285
    • beta-cresotinate
    • Acido 3-ossi-5-metil-benzoico
    • BDBM50275341
    • bmse000620
    • CHEMBL448399
    • SpecPlus_000905
    • NCGC00095792-03
    • Acido hidroxitoluico [INN-Spanish]
    • SCHEMBL25756
    • 2,3-cresotate
    • Acido 3-ossi-5-metil-benzoico [Italian]
    • NSC755829
    • AM20060736
    • 3-methyl-salicylic acid
    • MLS002207190
    • MFCD00002448
    • KBio2_000917
    • 2-hydroxy-3-methyl-benzoate
    • beta-Cresotinic acid
    • KBio1_001945
    • 3-methyl-2-hydroxybenzoate
    • BSPBio_002374
    • 3-Methylsalicylate
    • O-CRESOTIC ACID [MI]
    • .beta.-Cresotinic acid
    • 3 MS
    • KBioSS_000917
    • SPBio_000282
    • D70635
    • 3-Metylsalicylic acid
    • NSC-1772
    • 2,3-cresotinate
    • W-104146
    • BRD-K75608666-001-03-4
    • Oprea1_525952
    • HY-B1399
    • 3-Cresotinate
    • KBio2_006053
    • NSC-17561
    • Cresotic acid, o-
    • FS-3191
    • 3-Methylsalicylic acid, 97%
    • DTXSID9038686
    • Tox21_111523_1
    • NSC50796
    • HMS3264E18
    • Acidum hydroxytoluicum [INN-Latin]
    • 3-Methylsalycilic acid
    • InChI=1/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11
    • AKOS000119923
    • KBio2_003485
    • 2-Hydorxy-3-Methylbenzoic Acid
    • EN300-17315
    • NSC-50796
    • Spectrum4_000789
    • HYDROXYTOLUIC ACID [WHO-DD]
    • NSC1772
    • UNII-ZH3HEY032H
    • 2-Hydroxy-3-methylbenzoicacid
    • NCGC00095792-02
    • Spectrum_000437
    • Acidum hydroxytoluicum
    • SR-01000872738-1
    • SMR000112084
    • CHEBI:20141
    • AC-7749
    • CAS-83-40-9
    • AI3-15025
    • Acido ortocresotinico [Italian]
    • NSC17561
    • EINECS 201-473-8
    • 2-Hydroxy-m-toluic acid
    • SR-01000872738
    • Hydroxytoluic acid [BAN:INN]
    • SPECTRUM212064
    • DivK1c_007001
    • BRN 2086811
    • STK426344
    • Spectrum2_000151
    • NCGC00095792-01
    • KBioGR_001238
    • FT-0616181
    • ZH3HEY032H
    • BRD-K75608666-001-02-6
    • Hydroxytoluic acid [INN:BAN]
    • Spectrum5_000741
    • SBI-0052675.P002
    • 4-10-00-00601 (Beilstein Handbook Reference)
    • Spectrum3_000757
    • LS-55452
    • hydroxytoluic-acid
    • 2-hydroxy-m-toluate
    • 3-methylsalicyclic acid
    • Z56917421
    • o-Kresotinsaure
    • BBL023681
    • NSC-755829
    • SY014329
    • CS-4909
    • Pharmakon1600-00212064
    • Tox21_111523
    • O-CRESOTIC ACID
    • HYDROXYTOLUIC ACID [INN]
    • 2-hydroxy-3-methylbenzoate
    • hydroxytoluylsyre-
    • AB00053143_02
    • 2,3-Cresotic acid (8CI)
    • 2-Hydroxy-3-methylbenzoic acid (ACI)
    • NSC 1772
    • NSC 50796
    • β-Cresotinic acid
    • NS00007358
    • 45848-87-1
    • BRD-K75608666-001-08-3
    • 1ST2656
    • +Expand
    • MFCD00002448
    • WHSXTWFYRGOBGO-UHFFFAOYSA-N
    • 1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11)
    • O=C(C1C(O)=C(C)C=CC=1)O
    • 2086811

Computed Properties

  • 152.04700
  • 2
  • 3
  • 1
  • 152.047
  • 11
  • 155
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.9
  • 4
  • 0
  • 57.5

Experimental Properties

  • 1.39880
  • 57.53000
  • 2581
  • 1.4945 (estimate)
  • 1.5 g/L (20 ºC)
  • 234.6°C (rough estimate)
  • 165.0 to 169.0 deg-C
  • 145.4ºC
  • methanol: soluble5%, clear to slightly hazy (colorlessto faint brown)
  • White or reddish crystalline powder.
  • 2.8 (1.5g/l, H2O, 20℃)
  • Soluble in hot water, soluble in alcohol, ether, chloroform and sodium hydroxide solutions, slightly soluble in cold water
  • 1.2143 (rough estimate)

3-Methylsalicylic acid Security Information

3-Methylsalicylic acid Customs Data

  • 2918290000
  • China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3-Methylsalicylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036AP-25g
3-Methylsalicylic acid
83-40-9 >98.0%(GC)(T)
25g
$29.00 2024-04-21
A2B Chem LLC
AB47329-25g
3-Methylsalicylic acid
83-40-9 98%
25g
$14.00 2024-04-19
Aaron
AR0036J1-25g
3-Methylsalicylic acid
83-40-9 98%
25g
$4.00
abcr
AB138954-100 g
3-Methylsalicylic acid, 98%; .
83-40-9 98%
100 g
€72.60 2023-07-20
Alichem
A014003213-250mg
2-Hydroxy-3-methylbenzoic acid
83-40-9 97%
250mg
$499.20 2023-09-01
Ambeed
A153003-1g
2-Hydroxy-3-methylbenzoic acid
83-40-9 98%
1g
$8.0 2024-07-24
Apollo Scientific
OR40556-500g
2-Hydroxy-3-methylbenzoic acid
83-40-9
500g
£166.00 2023-09-02
Chemenu
CM255222-1000g
3-Methylsalicylic acid
83-40-9 95+%
1000g
$153
Crysdot LLC
CD44000171-500g
3-Methylsalicylic acid
83-40-9 98+%
500g
$116 2024-07-18
Enamine
EN300-17315-0.05g
2-hydroxy-3-methylbenzoic acid
83-40-9 95%
0.05g
$19.0 2023-09-20

3-Methylsalicylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  1 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Hexane
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation and X-ray Structural Study of 1-Arylbenziodoxolones
Yusubov, Mekhman S.; et al, Journal of Organic Chemistry, 2013, 78(8), 3767-3773

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Reference
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; et al, Angewandte Chemie, 2015, 54(7), 2255-2259

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylphenol ,  Sodium hydride ;  5 min, 100 °C; 100 °C → rt
1.2 2 h, 1 atm, 185 °C; 185 °C → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Reference
Carboxylation of Phenols with CO2 at Atmospheric Pressure
Luo, Junfei; et al, Chemistry - A European Journal, 2016, 22(20), 6798-6802

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  3 h, 8 MPa, 190 °C
Reference
Experimental study on the synthesis of 3-methyl salicylate from o-cresol in supercritical or subcritical carbon dioxide
Zhang, Ping; et al, Huagong Jinzhan, 2012, 31(5), 1137-1142

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Diethyl ether
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Carbon dioxide ;  4 h, 10 atm, rt → 185 °C; 3 h, 10 atm, 185 °C; 185 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate
Suerbaev, Kh. A.; et al, Petroleum Chemistry, 2016, 56(7), 646-650

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Novel synthesis of aromatic carboxylic acids from enaminones
Loewe, Werner; et al, Archiv der Pharmazie (Weinheim, 1995, 328(3), 283-5

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Pseudomonas
Reference
Formation of 3-ethylsalicylic acid from 3-ethyltoluene by Pseudomonas ovalis
Jigami, Yoshifumi; et al, Agricultural and Biological Chemistry, 1974, 38(2), 467-9

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Carbon disulfide
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Synthetic Circuit 11

Reaction Conditions
Reference
Engineering the Substrate Specificity of Toluene Degrading Enzyme XylM Using Biosensor XylS and Machine Learning
Ogawa, Yuki ; et al, ACS Synthetic Biology, 2023, 12(2), 572-582

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Carbon dioxide
Reference
Optimization of the carboxylation of o- and p-cresols to methyl-substituted phenolcarboxylic acids
Shakirov, L. G.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1985, 58(4), 872-4

Synthetic Circuit 13

Reaction Conditions
Reference
Engineering the Substrate Specificity of Toluene Degrading Enzyme XylM Using Biosensor XylS and Machine Learning
Ogawa, Yuki ; et al, ACS Synthetic Biology, 2023, 12(2), 572-582

Synthetic Circuit 14

Reaction Conditions
Reference
Engineering the Substrate Specificity of Toluene Degrading Enzyme XylM Using Biosensor XylS and Machine Learning
Ogawa, Yuki ; et al, ACS Synthetic Biology, 2023, 12(2), 572-582

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  5 min, rt; rt → 5 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 °C; 30 min, rt; rt → 5 °C
1.3 Solvents: Dichloromethane ;  1 h, 5 °C; 2 h, rt; rt → 5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  pH 8
2.1 Solvents: Acetonitrile ,  Water ;  1 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Hexane
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation and X-ray Structural Study of 1-Arylbenziodoxolones
Yusubov, Mekhman S.; et al, Journal of Organic Chemistry, 2013, 78(8), 3767-3773

Synthetic Circuit 16

Reaction Conditions
1.1 -
2.1 Reagents: Carbon dioxide ;  4 h, 10 atm, rt → 185 °C; 3 h, 10 atm, 185 °C; 185 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate
Suerbaev, Kh. A.; et al, Petroleum Chemistry, 2016, 56(7), 646-650

3-Methylsalicylic acid Raw materials

3-Methylsalicylic acid Preparation Products

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